molecular formula C8H5ClN4 B2355680 4-CHLORO-2-(PYRIMIDIN-2-YL)PYRIMIDINE CAS No. 1155594-91-4

4-CHLORO-2-(PYRIMIDIN-2-YL)PYRIMIDINE

Cat. No.: B2355680
CAS No.: 1155594-91-4
M. Wt: 192.61
InChI Key: QRHZETUNAWNYEI-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyrimidin-2-yl)pyrimidine (CAS 1155594-91-4) is a high-purity, synthetic organic compound provided for research and development purposes. This compound belongs to the bipyrimidine class, featuring two linked pyrimidine rings—a structural motif of significant interest in medicinal and synthetic chemistry. The presence of an electrophilic chloro group at the 4-position makes this molecule a versatile and valuable building block for constructing more complex molecular architectures through nucleophilic substitution reactions and metal-catalyzed cross-couplings . The pyrimidine nucleus is a fundamental component in nucleic acids and vitamins and is widely recognized for its diverse biological activities . As such, this chlorinated bipyrimidine serves as a crucial precursor in the synthesis of potential pharmaceutical candidates. Researchers can utilize this scaffold to develop novel molecules targeting a range of therapeutic areas. The compound is characterized by a molecular formula of C8H5ClN4 and a molecular weight of 192.61 g/mol . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications and is absolutely not for human use. Researchers should handle this material with care, referring to the corresponding Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-chloro-2-pyrimidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-6-2-5-12-8(13-6)7-10-3-1-4-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHZETUNAWNYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155594-91-4
Record name 4-chloro-2-(pyrimidin-2-yl)pyrimidine
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4 Chloro 2 Pyrimidin 2 Yl Pyrimidine As a Versatile Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The inherent reactivity of 4-chloropyrimidine (B154816) derivatives, such as 4-Chloro-2-(pyrimidin-2-yl)pyrimidine, makes them ideal precursors for the synthesis of complex heterocyclic systems. The chloro-substituent at the C4 position acts as a linchpin for annulation reactions, where subsequent ring-forming steps lead to the creation of polycyclic and fused pyrimidine (B1678525) structures. This strategy is a cornerstone in medicinal chemistry and materials science for accessing novel molecular scaffolds.

Polycyclic Pyrimidine Derivatives

The construction of polycyclic systems often involves a sequential reaction strategy where the 4-chloropyrimidine core is first functionalized via substitution, followed by intramolecular cyclization. For instance, a 4-chloropyrimidine can react with a nucleophile bearing a second reactive group. After the initial substitution of the chlorine, this second group can react with another position on the pyrimidine ring or a substituent, leading to the formation of a new ring and a polycyclic structure. This approach is instrumental in creating diverse heterocyclic libraries with potential biological activities.

Fused Pyrimidine Architectures

4-Chloropyrimidines are extensively used as synthons for building fused pyrimidine architectures such as thienopyrimidines and pyrimidoquinazolines. nih.gov The general strategy involves the reaction of the 4-chloro derivative with a bifunctional nucleophile, where one nucleophilic site displaces the chloride and the second functional group engages in a subsequent cyclization reaction.

For example, reaction with an ortho-amino-substituted aromatic or heteroaromatic compound can lead to an initial N-arylation at the C4-position. The adjacent amino group is then positioned to undergo an intramolecular cyclization, often promoted by heat or a catalyst, to form a new ring fused to the original pyrimidine core. researchgate.net This methodology provides a direct route to a wide array of fused heterocycles, which are prominent motifs in many pharmacologically active compounds. nih.govresearchgate.netresearchgate.net

Nucleophilic Substitution Reactions for Diversification

Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for this compound. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4-position towards attack by a wide range of nucleophiles, facilitating the displacement of the chloro group. thieme.de This reactivity is a powerful tool for introducing diverse functional groups and building molecular complexity. researchgate.netrsc.org

Amination Reactions

The displacement of the C4-chloro group by nitrogen nucleophiles is a widely employed transformation. researchgate.net This amination can be achieved with various amines, including primary and secondary aliphatic amines, as well as anilines and other heteroaromatic amines, to yield the corresponding 4-aminopyrimidine (B60600) derivatives. nih.govpreprints.org These reactions can often be performed under thermal conditions, but acid catalysis is sometimes employed, particularly for less nucleophilic anilines. preprints.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also emerged as powerful alternatives for forming C-N bonds with a broad substrate scope. wikipedia.orglibretexts.org The regioselectivity of amination on polychlorinated pyrimidines can be controlled by the choice of catalyst and reaction conditions, with specific ligand systems favoring substitution at the C2 position over the C4 position. acs.org

NucleophileReaction ConditionsProduct TypeReference
AnilinesHCl (cat.), Water or 2-PrOH, 80°C4-Anilino-pyrrolopyrimidines nih.govpreprints.org
Aryl- and HeteroarylaminesPd-catalyst, Dialkylbiarylphosphine ligand2-Amino-pyrimidines (regioselective) acs.org
Dialkylamines (e.g., Morpholine)Non-catalyzed SNAr2-Dialkylamino-pyrimidines acs.org
Primary AminesBuchwald-Hartwig Conditions (Pd-cat., ligand, base)4-Alkylamino-pyrimidines wikipedia.org

Alkoxylation and Thiolation Reactions

Oxygen and sulfur nucleophiles readily displace the chlorine atom at the C4-position to afford 4-alkoxy- and 4-thio-pyrimidine derivatives, respectively. Alkoxylation is typically achieved by treating the chloropyrimidine with an alcohol in the presence of a base, or with a pre-formed sodium alkoxide. Thiolation reactions proceed similarly, using thiols and a base or sodium thiolates. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with sodium phenoxide and sodium thiophenoxide to yield the corresponding substitution products. rsc.org These reactions are fundamental for modifying the electronic properties and steric profile of the pyrimidine core.

NucleophileReagentProduct TypeReference
PhenoxideSodium Phenoxide4-Phenoxy-pyrimidine rsc.org
ThiophenoxideSodium Thiophenoxide4-Thiophenoxy-pyrimidine rsc.org
MethoxideSodium Methoxide4-Methoxy-pyrimidine rsc.org
DimethylamineDimethylamine4-Dimethylamino-pyrimidine rsc.org

Cross-Coupling Chemistry for Arylation and Heteroarylation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the arylation and heteroarylation of this compound. The C-Cl bond at the 4-position can be readily activated by a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of a new carbon-carbon bond. nih.gov This methodology allows for the introduction of a vast array of aryl and heteroaryl groups, significantly expanding the structural diversity of accessible pyrimidine derivatives.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. acs.orgmdpi.comnih.gov It is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comresearchgate.net Studies on dichloropyrimidines have shown that coupling with alkenylboronic acids occurs preferentially at the C4-position over the C2-position, indicating high regioselectivity. researchgate.net

Stille Coupling: This involves the reaction of the chloropyrimidine with an organostannane reagent. While effective, the toxicity of the tin reagents is a significant drawback. harvard.eduorganic-chemistry.orgwikipedia.org

Heck Coupling: This reaction forms a C-C bond between the chloropyrimidine and an alkene, providing access to alkenyl-substituted pyrimidines. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Used for the synthesis of alkynyl-pyrimidines, this reaction couples the chloropyrimidine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org

These cross-coupling strategies are fundamental in modern organic synthesis for constructing complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(0) or Pd(II) catalyst, Ligand, BaseC(sp²) - C(sp²) acs.orgmdpi.com
StilleOrganostannane (R-SnBu₃)Pd(0) catalyst, LigandC(sp²) - C(R) organic-chemistry.orgwikipedia.org
HeckAlkenePd(0) or Pd(II) catalyst, BaseC(sp²) - C(sp²) wikipedia.orgorganic-chemistry.org
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC(sp²) - C(sp) libretexts.orgorganic-chemistry.org
Buchwald-HartwigAmine (R₂NH)Pd(0) catalyst, Ligand, BaseC(sp²) - N wikipedia.orglibretexts.org

Palladium-Catalyzed Coupling Reactions

The chlorine atom at the C4 position of the this compound scaffold renders it an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for the facile introduction of diverse substituents onto the pyrimidine core. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.

Among the most utilized transformations are Suzuki-Miyaura, Hiyama, and Sonogashira couplings. The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is particularly prevalent for creating biaryl structures. nih.gov For chloropyrimidines, this reaction provides an efficient pathway to synthesize aryl- or heteroaryl-substituted pyrimidines. mdpi.commdpi.com Studies on related 2,4-dichloropyrimidines have shown that these couplings can be performed with very low catalyst loadings, sometimes as low as 0.5 mol% of a palladium catalyst like Pd(PPh₃)₄, often accelerated by microwave irradiation to achieve high yields in short reaction times. mdpi.com

The Hiyama coupling offers an alternative using organosilanes as the nucleophilic partner. researchgate.net This method is noted for its tolerance of various functional groups and can be promoted by additives such as copper(I) chloride (CuCl) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net Research on similar pyrimidinyl electrophiles, like tosylates, has demonstrated that Hiyama couplings proceed smoothly to yield C2-aryl and alkenyl pyrimidine derivatives in good to excellent yields. researchgate.net

Below is a table summarizing typical conditions for palladium-catalyzed Suzuki-Miyaura coupling reactions involving chloropyrimidine substrates, which are analogous to this compound.

Table 1: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyrimidines

Component Example Reagents/Conditions Role in Reaction Reference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Facilitates oxidative addition and reductive elimination mdpi.commdpi.com
Ligand Triphenylphosphine (B44618) (PPh₃), Dialkylbiaryl phosphines Stabilizes the palladium center and tunes its reactivity nih.gov
Base K₃PO₄, Na₂CO₃, K₂CO₃ Activates the organoboron species in the transmetalation step mdpi.commdpi.com
Solvent 1,4-Dioxane, Toluene, Dimethylformamide (DMF) Solubilizes reactants and facilitates the reaction mdpi.commdpi.com
Temperature 70-120 °C (often with microwave heating) Provides energy to overcome activation barriers mdpi.com

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | The nucleophilic partner providing the new C-C bond | mdpi.commdpi.com |

Functional Group Tolerance and Regioselectivity in Coupling

A key advantage of palladium-catalyzed cross-coupling reactions is their high degree of functional group tolerance, which allows for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov Reactions involving chloropyrimidines have been shown to be compatible with a wide array of functional groups on the coupling partner. For instance, Suzuki-Miyaura couplings on chloropyrimidines proceed effectively with arylboronic acids containing both electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., fluoro, cyano) substituents. mdpi.commdpi.com Similarly, Hiyama couplings show good tolerance, with electronic and steric effects of substituents on the pyrimidine ring having minimal impact on the reaction's efficiency. researchgate.net

Regioselectivity is a critical consideration in the functionalization of polyhalogenated heterocycles. For substrates related to this compound, such as 2,4-dichloropyrimidine (B19661), cross-coupling reactions exhibit a strong and predictable preference for substitution at the C4 position over the C2 position. mdpi.comstackexchange.com This enhanced reactivity at C4 is a general feature for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed couplings on the 2,4-disubstituted pyrimidine scaffold. researchgate.net This selectivity allows for sequential functionalization, where the C4 position is first modified via a cross-coupling reaction, leaving the C2 position available for subsequent transformations. This predictable regioselectivity makes this compound a valuable building block for the controlled, stepwise synthesis of highly substituted pyrimidine derivatives.

Table 2: Functional Group Tolerance in Palladium-Catalyzed Couplings of Pyrimidines

Tolerated Functional Groups Notes Reference
Ethers (e.g., -OCH₃) Generally stable and non-reactive under coupling conditions. mdpi.comresearchgate.net
Alkyls (e.g., -CH₃, -Et) Well-tolerated; steric hindrance has little impact. researchgate.net
Halogens (e.g., -F) Often compatible, allowing for further functionalization. mdpi.com
Esters Generally compatible, though hydrolysis can occur with strong bases/high temperatures.
Amines Can be tolerated, especially when protected. Direct amination is also a C-N coupling reaction. nih.gov

Role in Material Science and Advanced Functional Materials

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, a characteristic that makes it a highly valuable component in the design of advanced functional materials, particularly for organic electronics. researchgate.net The incorporation of pyrimidine units into larger molecular or polymeric structures can significantly influence their electronic properties. When two pyrimidine rings are linked, as in the 2-(pyrimidin-2-yl)pyrimidine core, this electron-deficient nature is amplified. This makes the this compound scaffold an attractive building block for creating materials with strong electron-accepting capabilities. researchgate.net These materials are sought after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Incorporation into Π-Conjugated Systems

The development of advanced functional materials often relies on the construction of large π-conjugated systems, where alternating single and multiple bonds create a delocalized electron network. This compound is ideally suited for incorporation into these systems. The palladium-catalyzed cross-coupling reactions discussed previously (Section 5.3.1) are the primary tools used to extend the π-conjugation from this core unit.

By reacting the C4-chloro position with various organometallic reagents (e.g., arylboronic acids in Suzuki coupling), the 2-(pyrimidin-2-yl)pyrimidine unit can be linked to other aromatic or heteroaromatic systems. This creates larger, "push-pull" type architectures where the electron-donating (push) properties of one part of the molecule are complemented by the electron-accepting (pull) properties of the bipyrimidine core. researchgate.net This internal charge transfer character is crucial for inducing desired photophysical properties, such as luminescence, and for facilitating charge separation and transport in electronic devices. researchgate.net

Applications in Organic Electronic Materials

The strong electron-accepting nature of the 2-(pyrimidin-2-yl)pyrimidine moiety makes it particularly useful for electron-transport materials (ETMs) and as an acceptor component in donor-acceptor systems. researchgate.netrsc.org

In Organic Light-Emitting Diodes (OLEDs) , efficient charge injection and transport are critical for high performance. Materials based on pyrimidine skeletons have been successfully developed as ETMs. rsc.org These materials facilitate the transport of electrons from the cathode to the emissive layer of the device. A non-phenanthroline ETM based on a 2,6-di(pyrimidin-2-yl)pyridine skeleton, which is structurally analogous to the core of the title compound, has demonstrated superior electron-injection properties and remarkable stability in OLEDs. rsc.org

In Organic Photovoltaics (OPVs) , the active layer typically consists of a blend of an electron-donor and an electron-acceptor material. The π-deficient character of the bipyrimidine unit makes it an excellent candidate for the acceptor component in polymer solar cells, helping to drive the charge separation process after light absorption. researchgate.net

Table 3: Role of Pyrimidine-Based Units in Organic Electronics

Device Type Role of Pyrimidine Moiety Desired Property Reference
OLEDs Electron-Transport Layer (ETL) High electron mobility, good thermal stability researchgate.netrsc.org
OPVs / Solar Cells Electron-Acceptor Material Low LUMO level, strong absorption researchgate.net

| OFETs | n-type Semiconductor | Efficient electron transport | |

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of asymmetrically substituted bipyrimidines like 4-Chloro-2-(pyrimidin-2-yl)pyrimidine presents a significant challenge. Traditional methods often suffer from low yields, harsh reaction conditions, and a lack of regioselectivity. Future research is poised to address these limitations through the development of more efficient and versatile synthetic strategies.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are expected to be pivotal in the construction of the 2,2'-bipyrimidine (B1330215) core. These methods offer the potential for high yields and good functional group tolerance. The development of novel catalysts and ligands will be crucial for improving the efficiency and selectivity of these reactions, particularly for the synthesis of highly functionalized derivatives.

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal CatalysisHigh yields, good functional group toleranceDevelopment of novel catalysts and ligands
C-H ActivationAtom economy, reduced wasteDesign of selective and efficient catalytic systems
Flow ChemistryImproved reaction control, scalability, safetyOptimization of reaction parameters and reactor design
Microwave-Assisted SynthesisReduced reaction times, increased yieldsExploration of solvent and catalyst systems

In-depth Mechanistic Investigations of Biological Interactions

While the biological activities of many pyrimidine (B1678525) derivatives are well-documented, the specific mechanistic interactions of this compound with biological targets remain largely unexplored. Future research will need to focus on elucidating these mechanisms to guide the rational design of new therapeutic agents.

A key area of investigation will be the role of the 2,2'-bipyrimidine scaffold as a privileged structure in binding to biological macromolecules. This motif is known to chelate metal ions, which can be crucial for the function of many enzymes. Understanding how the specific substitution pattern of this compound influences its metal-binding properties and subsequent biological activity will be a critical area of study.

Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling will be instrumental in visualizing and understanding the binding modes of this compound and its derivatives with target proteins, such as kinases and other enzymes implicated in disease pathways. Structure-activity relationship (SAR) studies will be essential to identify the key structural features responsible for biological activity and to optimize potency and selectivity. nih.gov

Rational Design of Next-Generation Pyrimidine-Based Scaffolds

The principles of rational drug design offer a powerful framework for the development of novel therapeutic agents based on the this compound scaffold. nih.gov By leveraging a deep understanding of the structure and function of biological targets, it is possible to design molecules with improved efficacy, selectivity, and pharmacokinetic properties.

Structure-based drug design will play a central role in this process. By utilizing the three-dimensional structures of target proteins, researchers can design and synthesize derivatives of this compound that fit precisely into the active site, leading to enhanced potency and selectivity. This approach has been successfully applied to the development of numerous kinase inhibitors and other targeted therapies. nih.gov

Fragment-based drug discovery is another promising strategy. This involves screening small molecular fragments for weak binding to the target protein and then growing or linking these fragments to create more potent lead compounds. The this compound core could serve as a versatile starting point for such fragment-based approaches.

Integration of Cheminformatics and Artificial Intelligence in Pyrimidine Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established cheminformatics technique that can be used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.netbenthamdirect.comtandfonline.com These models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Computational ToolApplication in Pyrimidine ResearchPotential Impact
QSARPredicting biological activity of novel derivativesPrioritization of synthetic targets, reduced experimental costs
Machine LearningPredicting ADMET properties, identifying potential targetsImproved success rates in drug development, faster lead optimization
Deep LearningDe novo drug design, virtual screening of large librariesDiscovery of novel chemical entities with desired properties

Opportunities in Multi-Targeting Approaches with Pyrimidine Derivatives

The traditional "one target, one drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. Multi-target drugs, which are designed to interact with two or more biological targets simultaneously, offer a promising approach to treating such complex diseases. The pyrimidine scaffold is well-suited for the development of multi-target agents due to its ability to be readily functionalized and its presence in numerous existing kinase inhibitors. nih.govmdpi.commdpi.com

The development of dual or multi-kinase inhibitors based on the this compound core is a particularly attractive area of research. By carefully selecting the appropriate substituents, it may be possible to design molecules that selectively inhibit multiple kinases involved in a particular disease, leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Furthermore, the 2,2'-bipyrimidine motif's ability to chelate metals could be exploited in the design of multi-target agents that not only inhibit a primary protein target but also modulate metal-dependent biological processes. This could be particularly relevant in neurodegenerative diseases where metal dyshomeostasis is implicated.

Q & A

Basic: What methodological approaches are recommended for synthesizing 4-chloro-2-(pyrimidin-2-yl)pyrimidine with high purity?

Answer:
Synthesis typically involves nucleophilic substitution reactions using pyrimidine derivatives and chlorinated precursors. Key variables include:

  • Temperature control : Optimal yields are achieved at 80–100°C for substitution reactions .
  • Catalysts : Transition-metal catalysts (e.g., Pd or Cu) improve coupling efficiency in heterocyclic systems .
  • Purification : Recrystallization or column chromatography is critical to isolate the compound from byproducts like sulfoxides or unreacted intermediates .
    Validation : Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm purity (>97%) .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Identify proton environments and confirm substitution patterns (e.g., distinguishing between pyrimidine ring positions) .
    • Mass spectrometry (MS) : Determine molecular weight (C₈H₅ClN₄, MW: 192.61) and fragmentation patterns .
  • Computational modeling : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .

Basic: What theoretical frameworks guide the study of its structure-activity relationships (SAR)?

Answer:

  • Conceptual frameworks : Link to heterocyclic chemistry principles, where chlorine’s electronegativity influences electron density at the pyrimidine core, affecting nucleophilic attack sites .
  • Experimental validation : Design SAR studies by synthesizing analogs (e.g., replacing Cl with other halogens) and comparing bioactivity .

Advanced: How do reaction mechanisms differ when modifying substituents on the pyrimidine rings?

Answer:

  • Chlorine as a leaving group : In nucleophilic substitution, Cl’s position (C4 vs. C2) determines reaction pathways. For example, C4-Cl substitution favors SNAr mechanisms due to ring activation by adjacent nitrogen .
  • Competing reactions : Steric hindrance from pyrimidin-2-yl groups may lead to side products (e.g., dimerization) unless reaction kinetics are optimized .
    Mitigation : Use kinetic vs. thermodynamic control (e.g., low-temperature conditions) to favor desired products .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability tests) .
  • Control variables : Standardize experimental conditions (e.g., solvent polarity, pH) that may alter compound solubility or stability .
  • Meta-analysis : Compare datasets across studies to identify outliers or confounding factors (e.g., impurity profiles) .

Advanced: What strategies optimize multi-step synthesis for derivatives with enhanced pharmacological properties?

Answer:

  • Modular synthesis : Use sequential coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to build complexity while preserving the pyrimidine core .
  • In-line analytics : Implement real-time monitoring (e.g., FTIR) to detect intermediates and adjust reaction parameters dynamically .
  • Scale-up challenges : Balance yield and purity by optimizing solvent systems (e.g., switching from THF to DMF for higher-temperature reactions) .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as indicated by safety codes H303+H313+H333 .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to prevent environmental release .

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